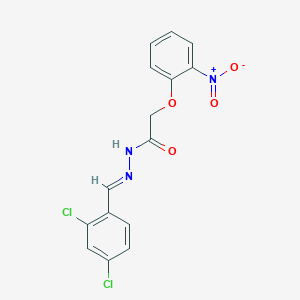

N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related hydrazone compounds involves reactions between different benzaldehydes and nitrophenyl acetohydrazides. These processes are usually conducted in solvents like methanol under controlled conditions to yield various hydrazone derivatives, including N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide analogues. Elemental analysis, IR, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray diffraction, are common characterization techniques used in these syntheses (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide is often determined using single-crystal X-ray diffraction techniques. These studies reveal various structural details, including crystalline form, molecular conformation, and intermolecular interactions. For instance, related hydrazones display trans configurations with respect to their C=N double bonds and are stabilized by hydrogen bonds and π···π interactions (Xin Zhou & Jing‐jun Ma, 2012).

Chemical Reactions and Properties

Hydrazones, including N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide, can engage in various chemical reactions, contributing to their diverse chemical properties. These compounds typically show reactivity towards electrophiles and nucleophiles due to the presence of the hydrazone moiety. Moreover, they can form complexes with metals, which is useful in various catalytic and application-driven processes (He, Xiao-qiang, 2013).

Physical Properties Analysis

The physical properties of hydrazones like N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide are characterized by their melting points, solubility, and crystalline nature. These properties are influenced by the molecular structure, particularly the arrangement and type of substituents on the phenyl rings and the hydrazone group itself. The compound’s physical characteristics are crucial for its handling and application in different chemical processes (Padmavathy & Devi, 2013).

Chemical Properties Analysis

The chemical properties of N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide derivatives are largely defined by their functional groups. The presence of electron-withdrawing or donating substituents can significantly affect their chemical behavior, such as acidity, basicity, and reactivity in various chemical reactions. These properties are essential for the compound's use in synthesis and its reactivity in different chemical environments (Ahsan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

A study by Naseema et al. (2010) synthesized hydrazones and investigated their third-order nonlinear optical properties using a z-scan technique. Their findings suggest that these compounds, including variants of hydrazones, exhibit significant nonlinear optical properties that could make them suitable for applications in optical devices like limiters and switches (Naseema et al., 2010).

Antimicrobial Evaluation

Fuloria et al. (2009) reported on the synthesis of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, showing these compounds to have antibacterial and antifungal activities. This research opens pathways for developing new antimicrobial agents (Fuloria et al., 2009).

Superoxide Anion Scavenging Evaluation

In another study, Mokhnache et al. (2019) synthesized a new isonicotinylhydrazide analog and evaluated its antioxidant effect through superoxide anion scavenging assays. The compound demonstrated high antioxidant effects, suggesting potential therapeutic applications in conditions where oxidative stress is a concern (Mokhnache et al., 2019).

Synthesis of Novel Compounds

Research by Xiao-qiang He (2013) focused on synthesizing a novel aggregation of (4-nitrophenoxy)acetic acid [1-(2-hydroxyphenyl)methylidene]hydrazide and its dioxomolybdenum(VI) complex, characterizing its structure and exploring its potential applications (Xiao-qiang He, 2013).

Eigenschaften

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O4/c16-11-6-5-10(12(17)7-11)8-18-19-15(21)9-24-14-4-2-1-3-13(14)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRMWDXQIUBCJY-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)

![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)

![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)

![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)

![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)